molecular formula C12H10O2 B1682774 Phenylhydroquinone CAS No. 1079-21-6

Phenylhydroquinone

Cat. No. B1682774
CAS RN: 1079-21-6
M. Wt: 186.21 g/mol
InChI Key: XCZKKZXWDBOGPA-UHFFFAOYSA-N
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Description

Phenylhydroquinone (PHQ) is an orally active thymic atrophy inducer which can up-regulate apoptosis through activation of p53 . It is used for research of thymic atrophy . The CAS number for Phenylhydroquinone is 1079-21-6 .


Synthesis Analysis

Phenylhydroquinone can be prepared by the reaction of a mixture of a benzenediazonium compound, hydroquinone and water while maintaining the pH in the range of about 3 to about 9 . The reaction of a benzenediazonium compound and hydroquinone to produce phenylhydroquinone may be conducted at temperatures in the range of about 0°C to about 200°C .


Molecular Structure Analysis

The molecular structure of Phenylhydroquinone is C12H10O2 . It has a molecular weight of 186.21 .


Chemical Reactions Analysis

Phenylhydroquinone, being in equilibrium with its keto form, can be alkylated either through a radical mechanism or via conjugated addition to the enolate formed by addition of base to hydroxyquinone solution .


Physical And Chemical Properties Analysis

Phenylhydroquinone appears as a light grey powder . Its melting point ranges from 98.2 - 101.4 °C .

Scientific Research Applications

  • Synthesis and Reactivity of Hydroxyquinones

    • Field : Organic Chemistry
    • Application : Hydroxyquinones, which have hydroxy groups directly attached to the quinone ring, are a class of quinoid compounds. They are found in nature and exhibit unique biological activity .
    • Method : Hydroxyquinones are synthesized through Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .
    • Results : The triacetoxy derivatives are isolated in fair to excellent yields and are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .
  • Humidity Sensor

    • Field : Materials Science
    • Application : Poly (ether ether ketone) containing sulfoalkylamine pendant groups (SNPEEK- x) were synthesized by grafting copolymerization reaction. These are used as humidity sensors .
    • Method : (4-Amino)phenylhydroquinone was synthesized in the lab. The impedance varied for five orders of magnitude (from 10 7 to 10 2 Ω) as the relative humidity increased from 11 to 97% RH .
    • Results : All samples exhibited a fast response time of less than 3 s, outstanding repeatability, and good long-term durability against high humidity .
  • Synthesis of Fluorinated Poly(aryl ether ketone)s

    • Field : Polymer Chemistry
    • Application : A novel bisphenol monomer, (4-trifluoromethyl) phenylhydroquinone, was synthesized using a three-step synthetic procedure .
    • Method : Two aromatic poly(aryl ether ketone)s were then prepared via a nucleophilic polycondensation reaction of (4-trifluoromethyl) phenylhydroquinone and two difluorinated aromatic ketones, respectively .
    • Results : The as-synthesized poly(aryl ether ketone)s were then analyzed .
  • Quinones in Biological Activities

    • Field : Biochemistry
    • Application : Quinones represent a class of quinoid compounds that are widely distributed in nature. They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones .
    • Method : Quinones are synthesized in the lab and then used in various biological studies .
    • Results : More than 1,200 quinones have been described so far, exhibiting unique biological activity .
  • Synthesis of Quinoline

    • Field : Synthetic Organic Chemistry
    • Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • Method : Quinoline is synthesized in the lab using various methods .
    • Results : Quinoline is a vital scaffold for leads in drug discovery .
  • Synthesis of Fluorinated Poly(aryl ether ketone)s

    • Field : Polymer Chemistry
    • Application : A novel bisphenol monomer, (4-trifluoromethyl) phenylhydroquinone, was synthesized using a three-step synthetic procedure .
    • Method : Two aromatic poly(aryl ether ketone)s were then prepared via a nucleophilic polycondensation reaction of (4-trifluoromethyl) phenylhydroquinone and two difluorinated aromatic ketones, respectively .
    • Results : The as-synthesized poly(aryl ether ketone)s were then analyzed .
  • Quinones in Analytical Detection

    • Field : Analytical Chemistry
    • Application : Quinones are a class of natural and synthetic compounds that have several beneficial effects. They are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
    • Method : Quinones are synthesized in the lab and then used in various biological studies .
    • Results : More than 1,200 quinones have been described so far, exhibiting unique biological activity .
  • Synthesis of Naturally Occurring Maesanin

    • Field : Synthetic Organic Chemistry
    • Application : Maesanin is a naturally occurring compound with potential pharmacological activity .
    • Method : 1,2,4,5-Tetramethoxybenzene is subjected to alkylation with BuLi and the appropriate alkyl bromide, and the resulting derivative is oxidatively demethyated by cerium(IV) ammonium nitrate (CAN) to a mixture of dimethoxy ortho- and paraquinones .
    • Results : The synthesis of maesanin and its analogues was achieved .
  • Synthesis of Heterocyclic Organic Compounds

    • Field : Organic Chemistry
    • Application : Heterocyclic organic compounds of different classes that have pharmacological activity are synthesized .
    • Method : New methods and synthetic approaches towards organic compounds are developed .
    • Results : Developments in the synthesis of heterocyclic organic compounds of different classes are achieved .

Safety And Hazards

Phenylhydroquinone is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and is suspected of causing genetic defects and cancer. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-phenylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZKKZXWDBOGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051553
Record name Biphenyl-2,5-diol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenylhydroquinone

CAS RN

1079-21-6
Record name Phenylhydroquinone
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Record name Phenylhydroquinone
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Record name Phenylhydroquinone
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Record name [1,1'-Biphenyl]-2,5-diol
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Record name PHENYLHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.